Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride
Overview
Description
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride is a chemical compound with a complex structure that includes an ethyl ester, an amino group, a bromine atom, and a methoxy group attached to a phenyl ring
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, in the case of Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride typically involves multiple steps. One common method starts with the bromination of 4-methoxyacetophenone to introduce the bromine atom at the meta position. This is followed by the formation of the ethyl ester through esterification. The amino group is then introduced via a nucleophilic substitution reaction, resulting in the formation of the desired compound. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride: Lacks the bromine atom, which may result in different reactivity and binding properties.
Ethyl 2-amino-2-(3-chloro-4-methoxyphenyl)acetate hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different chemical behavior.
Ethyl 2-amino-2-(3-bromo-4-hydroxyphenyl)acetate hydrochloride: The methoxy group is replaced with a hydroxy group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate hydrochloride is unique due to the presence of both the bromine atom and the methoxy group on the phenyl ring. This combination of functional groups provides distinct chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3.ClH/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7;/h4-6,10H,3,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBPDRHRQOVLSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)OC)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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